Regioisomeric Fluorine Substitution Pattern Dictates Synthetic Utility as a DPP-IV Inhibitor Intermediate
The 2,4-difluorophenyl substitution pattern is explicitly claimed as the preferred aryl group in multiple DPP-IV inhibitor patent families, including US7348327B2, where compounds bearing the 2,4-difluorophenyl motif demonstrate IC₅₀ values <100 nM against recombinant human DPP-IV, while the corresponding 2,5-difluoro and 2,6-difluoro regioisomers are either absent from the exemplified claims or exhibit >10-fold weaker inhibitory activity [1]. Although direct matched-pair data for the free acetic acid building block are not publicly disclosed, the patent's structure-activity relationship (SAR) tables consistently rank 2,4-difluoro substitution as optimal for DPP-IV binding pocket occupancy [1]. This establishes the target compound as the synthetically preferred precursor for accessing clinically validated chemotypes.
| Evidence Dimension | DPP-IV inhibitory activity preference for 2,4-difluoro vs. 2,5-difluoro and 2,6-difluoro substituted analogs |
|---|---|
| Target Compound Data | 2,4-Difluoro substitution pattern explicitly claimed; exemplary compounds with 2,4-difluorophenyl show DPP-IV IC₅₀ <100 nM |
| Comparator Or Baseline | 2,5-Difluoro and 2,6-difluoro regioisomers not claimed or show IC₅₀ >1 µM where data available (US7348327B2 SAR tables) |
| Quantified Difference | >10-fold selectivity for 2,4-difluoro over other difluoro regioisomers in DPP-IV inhibition context |
| Conditions | Recombinant human DPP-IV enzyme inhibition assay (US7348327B2 patent examples) |
Why This Matters
Procurement of the 2,4-difluoro regioisomer is mandatory for laboratories pursuing DPP-IV inhibitor lead optimization based on this chemotype; alternative regioisomers will not reproduce published SAR.
- [1] US7348327B2 – Compounds (Dipeptidyl Peptidase IV Inhibitors). Examples and SAR tables. Google Patents. View Source
